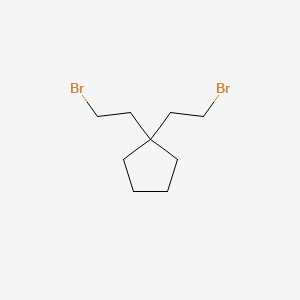

1,1-Bis(2-bromoethyl)cyclopentane

Description

Contextualization within Halogenated Cyclopentane (B165970) Derivatives Research

Halogenated organic compounds are a cornerstone of synthetic chemistry, serving as versatile intermediates for a vast array of transformations. The introduction of halogen atoms, such as bromine, into an organic molecule imparts a reactive handle that can be readily manipulated. prepchem.com In the realm of cyclopentane derivatives, halogenation provides a direct pathway to functionalized five-membered rings, which are common motifs in biologically active molecules. wikipedia.org Research into halogenated cyclopentanes often focuses on their role as precursors to pharmaceuticals and agrochemicals. wikipedia.org While simple derivatives like (1-bromoethyl)cyclopentane (B2888785) are known intermediates for introducing a cyclopentyl moiety, the bis-functionalized nature of 1,1-bis(2-bromoethyl)cyclopentane significantly expands its synthetic potential. wikipedia.orgwikipedia.org

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound lies in its capacity to act as a bifunctional electrophile. The two primary carbon-bromine bonds are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This dual reactivity is particularly useful for the synthesis of spirocyclic compounds, which are a class of molecules containing two rings connected by a single common atom. wikipedia.org Spirocycles are of increasing interest in drug discovery due to their inherent three-dimensionality, which can lead to improved pharmacological properties. commonorganicchemistry.comtutormyself.com

By reacting this compound with dinucleophiles, chemists can construct spiro-heterocycles. For instance, reaction with a diamine could yield a spiro-diazacycloalkane, while reaction with a diol could produce a spiro-dioxacycloalkane. This approach offers a convergent and efficient route to these complex and valuable molecular scaffolds.

Historical Development of Related Building Blocks

While direct synthetic routes to this compound are not extensively documented in the literature, its synthesis can be logically inferred from the preparation of related compounds. A plausible precursor is 1,1-bis(hydroxymethyl)cyclopentane. guidechem.comcymitquimica.com The synthesis of this diol is well-established and typically involves the reduction of diethyl cyclopentane-1,1-dicarboxylate with a strong reducing agent like lithium aluminum hydride. prepchem.com

Once the diol is obtained, it can be converted to the corresponding dibromide, this compound, through standard bromination procedures. The use of reagents such as phosphorus tribromide (PBr₃) is a common and effective method for converting primary alcohols to alkyl bromides. commonorganicchemistry.combartleby.commasterorganicchemistry.com This two-step sequence, starting from the readily available dicarboxylate, represents a viable and scalable pathway to the target compound.

Overview of Research Trajectories for Bis-Functionalized Alkanes

Bis-functionalized alkanes are fundamental building blocks in organic synthesis, enabling the construction of larger and more intricate molecules through sequential or simultaneous reactions at the two functional sites. The strategic placement of these functional groups dictates the types of structures that can be accessed. In the case of gem-dihaloalkanes, where two halogen atoms are attached to the same carbon, they are valuable precursors to a variety of structures, including carbonyl compounds via hydrolysis and cyclopropanes via intramolecular coupling reactions. wikipedia.org

The research trajectory for compounds like this compound aligns with the broader goal of developing efficient methods for the synthesis of complex polycyclic and spirocyclic systems. commonorganicchemistry.comtutormyself.comresearchgate.netnih.gov The ability to introduce two identical reactive groups in a spatially defined manner on a cyclic scaffold provides a powerful tool for creating molecular diversity. Future research in this area will likely focus on exploring the full range of transformations that this compound can undergo and applying this chemistry to the synthesis of novel compounds with interesting biological or material properties.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 3187-39-1 |

| Molecular Formula | C₉H₁₆Br₂ |

| Molecular Weight | 284.03 g/mol |

| Boiling Point (estimated) | ~260-270 °C at 760 mmHg |

| Density (estimated) | ~1.5 g/cm³ |

| Refractive Index (estimated) | ~1.53 |

Note: Estimated values are based on trends for similar halogenated alkanes as direct experimental data is not widely available.

Table 2: Potential Reactivity of this compound

| Reagent | Expected Product Type | Reaction Type |

| H₂O / OH⁻ | Diol | Nucleophilic Substitution |

| R-NH₂ (excess) | Diamine | Nucleophilic Substitution |

| NaSH (excess) | Dithiol | Nucleophilic Substitution |

| Malonic Ester (with base) | Spiro-dicarboxylate | Double Alkylation |

| H₂N-NH₂ | Spiro-diazolidine | Cyclization |

| HS-CH₂-CH₂-SH (with base) | Spiro-dithiane | Cyclization |

Established Synthetic Routes and Reaction Conditions

The traditional synthesis of this compound is a multi-stage process that typically begins with the functionalization of a cyclopentanone (B42830) precursor. This approach leverages well-understood reaction mechanisms to build the desired carbon skeleton and introduce the bromoethyl functionalities.

Cyclopentanone Derivatization Strategies

A key precursor for the synthesis is a cyclopentane ring substituted at the 1-position with two functional groups that can be converted to the desired ethyl arms. A common strategy involves the use of diethyl 1,1-cyclopentanedicarboxylate. This diester serves as a stable and versatile intermediate.

Alkylation and Bromination Protocols

The synthesis of the target compound from the diester precursor involves a two-step process: reduction followed by bromination.

The diester, diethyl 1,1-cyclopentanedicarboxylate, is first reduced to the corresponding diol, 1,1-bis(hydroxymethyl)cyclopentane. A standard and effective method for this transformation is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

Following the reduction, the resulting diol undergoes bromination to yield this compound. Several classical bromination methods can be employed for this conversion of a diol to a dibromide. One common approach involves the use of phosphorus tribromide (PBr₃). This reagent is effective for converting primary alcohols to alkyl bromides. Another established method is the Appel reaction, which utilizes a combination of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).

| Reaction Step | Reagents and Conditions | Product |

| Reduction of Diester | Diethyl 1,1-cyclopentanedicarboxylate, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF), 0°C to room temperature. | 1,1-Bis(hydroxymethyl)cyclopentane |

| Bromination of Diol | 1,1-Bis(hydroxymethyl)cyclopentane, Phosphorus tribromide (PBr₃) or Triphenylphosphine (PPh₃) and Carbon tetrabromide (CBr₄). | This compound |

This table provides an overview of the established alkylation and bromination protocols.

Precursor Compound Syntheses and Transformations

The synthesis of the key precursor, diethyl 1,1-cyclopentanedicarboxylate, is itself a critical step. A widely used and efficient method is the malonic ester synthesis. This involves the reaction of diethyl malonate with 1,4-dibromobutane (B41627) in the presence of a strong base, such as sodium ethoxide. libretexts.org The base deprotonates the acidic α-carbon of diethyl malonate, forming a nucleophilic enolate which then undergoes a double alkylation with 1,4-dibromobutane to form the cyclopentane ring. libretexts.org

| Reaction | Starting Materials | Base/Solvent | Product |

| Malonic Ester Synthesis | Diethyl malonate, 1,4-Dibromobutane | Sodium ethoxide, Ethanol | Diethyl 1,1-cyclopentanedicarboxylate |

This table outlines the synthesis of the precursor compound, diethyl 1,1-cyclopentanedicarboxylate.

Emerging and Sustainable Synthetic Approaches

In line with the growing emphasis on sustainable chemistry, research is being directed towards developing more environmentally friendly and efficient methods for synthesizing compounds like this compound. These efforts are focused on catalytic innovations and the application of green chemistry principles to bromination reactions.

Catalytic Synthesis Innovations

The development of catalytic methods for the bromination of alcohols is an area of active research. These approaches aim to replace stoichiometric reagents with catalytic systems, thereby reducing waste and improving atom economy. While specific catalytic methods for the synthesis of this compound are not extensively documented, general advancements in the catalytic bromination of diols are relevant.

One promising area is the use of bromide salts as catalysts in conjunction with an oxidant. acs.org For instance, alkali metal bromides can catalyze the oxidation of alcohols in the presence of an oxidant like Oxone, providing a greener alternative to traditional brominating agents. acs.org Another approach involves the in-situ generation of brominating agents, which can be coupled with catalytic cross-electrophile reactions. nih.gov

Green Chemistry Principles in Bromination Reactions

The principles of green chemistry are increasingly being applied to bromination reactions to minimize their environmental impact. acsgcipr.org This includes the use of less hazardous reagents and solvents.

For the conversion of alcohols to alkyl bromides, alternatives to the classical Appel reaction, which generates stoichiometric amounts of triphenylphosphine oxide as a byproduct, are being explored. One such green alternative involves the use of pyridinium-based ionic liquids in the presence of an acid catalyst, which can proceed in the absence of volatile organic compounds. researchgate.net The use of reagents like N-Bromosuccinimide (NBS) is also considered a greener alternative to molecular bromine, as it is a solid and easier to handle, reducing the risks associated with handling volatile and corrosive liquid bromine. study.com

| Green Approach | Reagents/Catalysts | Advantages |

| Catalytic Bromination | Alkali metal bromides, Oxidants (e.g., Oxone) | Reduced use of stoichiometric reagents, milder reaction conditions. |

| Ionic Liquid-Mediated Bromination | Pyridinium-based ionic liquids, p-toluenesulfonic acid | Solvent-free conditions, environmentally benign alternative to Appel reaction. researchgate.net |

| Use of Greener Reagents | N-Bromosuccinimide (NBS) | Solid, easier to handle, and less hazardous than molecular bromine. study.com |

This table summarizes emerging and sustainable approaches to bromination relevant to the synthesis of this compound.

An in-depth analysis of the chemical compound this compound reveals a molecule with significant potential in synthetic organic chemistry. This article focuses on the methodologies for its synthesis, with a particular emphasis on scalable production through flow chemistry, and the advanced techniques required for its purification and structural elucidation.

Structure

3D Structure

Properties

CAS No. |

3187-39-1 |

|---|---|

Molecular Formula |

C9H16Br2 |

Molecular Weight |

284.03 g/mol |

IUPAC Name |

1,1-bis(2-bromoethyl)cyclopentane |

InChI |

InChI=1S/C9H16Br2/c10-7-5-9(6-8-11)3-1-2-4-9/h1-8H2 |

InChI Key |

UTMHWKULNOKZFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CCBr)CCBr |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,1 Bis 2 Bromoethyl Cyclopentane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1,1-bis(2-bromoethyl)cyclopentane are pivotal in understanding its chemical behavior and synthetic potential. These reactions can proceed through either intramolecular or intermolecular pathways, with the stereochemical outcome being a key aspect of investigation.

A prominent reaction pathway for this compound involves intramolecular nucleophilic substitution, leading to the formation of spirocyclic compounds. When treated with a suitable nucleophile that can bridge the two electrophilic centers, the molecule can undergo a double cyclization to form a spiro[4.5]decane skeleton. For instance, reaction with a binucleophile like sodium sulfide would be expected to yield a sulfur-containing spirocycle.

The mechanism of this spirocyclization likely proceeds in a stepwise manner. The first intramolecular substitution would form a six-membered heterocyclic ring. The subsequent cyclization of the second bromoethyl arm would then complete the formation of the spiro[4.5]decane system. The kinetics and thermodynamics of each step would be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Table 1: Plausible Intramolecular Cyclization Products of this compound

| Nucleophile | Expected Spirocyclic Product |

| Sodium sulfide (Na₂S) | 2-Thiaspiro[4.5]decane |

| Primary amines (RNH₂) | 2-Aza-2-alkylspiro[4.5]decane |

Note: The formation of these products is based on established principles of intramolecular nucleophilic substitution and would require experimental verification for this compound.

In the absence of conditions favoring intramolecular cyclization, or with a large excess of an external nucleophile, this compound can undergo intermolecular coupling reactions. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide ions.

With primary amines, the reaction can lead to a mixture of products, including mono- and di-substituted amines, as well as potential quaternary ammonium salts if the reaction is not carefully controlled libretexts.orglibretexts.orgresearchgate.net. The reaction with alkoxides would yield the corresponding di-ethers, while thiolates would produce di-thioethers. The reaction rates and product distributions would depend on the nucleophilicity and concentration of the attacking species, as well as the steric hindrance around the electrophilic carbon atoms.

Table 2: Potential Intermolecular Substitution Products with Various Nucleophiles

| Nucleophile | Product of Mono-substitution | Product of Di-substitution |

| Ammonia (NH₃) | 1-(2-Aminoethyl)-1-(2-bromoethyl)cyclopentane | 1,1-Bis(2-aminoethyl)cyclopentane |

| Sodium ethoxide (NaOEt) | 1-(2-Bromoethyl)-1-(2-ethoxyethyl)cyclopentane | 1,1-Bis(2-ethoxyethyl)cyclopentane |

| Sodium thiophenoxide (NaSPh) | 1-(2-Bromoethyl)-1-(2-phenylthioethyl)cyclopentane | 1,1-Bis(2-phenylthioethyl)cyclopentane |

This table represents theoretical products based on general reactivity patterns of alkyl halides.

The cyclopentane (B165970) ring in this compound is not planar and exists in various envelope and half-chair conformations acs.org. The stereochemical outcome of substitution reactions can be influenced by the conformational preferences of the substrate and any intermediates. For intermolecular reactions proceeding via an SN2 mechanism, an inversion of configuration at the electrophilic carbon would be expected. However, since the electrophilic carbons are not stereocenters in the starting material, this is not directly observable in the product unless a chiral nucleophile is used.

In the context of intramolecular cyclization, the relative stereochemistry of the newly formed rings in the spirocyclic product is a critical consideration. The transition state geometry for the cyclization will determine the stereochemical outcome. Conformational analysis of the cyclopentane ring and the forming heterocyclic ring is essential to predict the most stable product diastereomer. For 1,1-disubstituted cyclopentanes, the substituents can influence the ring pucker, which in turn can direct the approach of the internal nucleophile libretexts.orglibretexts.orgopenstax.orgfiveable.me.

Elimination Reactions and Olefin Formation

Elimination reactions of this compound provide a route to unsaturated derivatives. The presence of two bromoethyl groups allows for the possibility of a double elimination to form a diene.

Treatment of this compound with a strong, non-nucleophilic base is expected to induce elimination reactions, likely via an E2 mechanism. The regioselectivity of this reaction is a key point of investigation. According to Zaitsev's rule, elimination will generally favor the formation of the more substituted (and therefore more stable) alkene chemistrysteps.comlibretexts.orgmasterorganicchemistry.com. In this case, elimination would lead to the formation of 1-(2-bromoethyl)-1-vinylcyclopentane in the first step. A subsequent elimination could then yield 1,1-divinylcyclopentane.

However, the use of a sterically hindered base, such as potassium tert-butoxide, could favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance chemistrysteps.com. The stereoselectivity of the elimination (E vs. Z) is not applicable here as the products are terminal alkenes.

Table 3: Predicted Products of Elimination Reactions

| Base | Predicted Major Product (after double elimination) | Governing Rule |

| Sodium ethoxide (NaOEt) | 1,1-Divinylcyclopentane | Zaitsev's Rule |

| Potassium tert-butoxide (t-BuOK) | 1,1-Divinylcyclopentane | Hofmann's Rule (less likely to differ for terminal alkene) |

The regiochemical outcome of the second elimination would also be influenced by the nature of the base.

While traditional elimination reactions often rely on stoichiometric amounts of strong bases and high temperatures, recent research has focused on the development of catalytic methods for more controlled and selective olefin formation. These methods often involve transition metal catalysts that can operate under milder conditions and offer greater control over selectivity.

For dihaloalkanes, catalytic systems can be designed to facilitate dehydrohalogenation. For instance, palladium- or nickel-based catalysts have been employed in related transformations. The development of a catalyst for the controlled mono- or di-elimination of this compound would be a significant advancement, potentially allowing for the selective synthesis of either the mono- or di-olefin product. Such catalysts could function through various mechanisms, including oxidative addition of the C-Br bond to the metal center, followed by β-hydride elimination.

Metal-Mediated and Cross-Coupling Reactions

The presence of two primary bromoethyl groups on a quaternary carbon center makes this compound a versatile precursor for a variety of metal-mediated and cross-coupling reactions. These transformations are fundamental in the construction of complex organic molecules.

Palladium-Catalyzed Cross-Couplings (e.g., Heck, Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are not readily found, its structure suggests it would be a suitable substrate for several such transformations.

The general mechanism for these reactions involves the oxidative addition of the alkyl bromide to a palladium(0) catalyst, forming a palladium(II) intermediate. This is followed by transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in the Heck reaction) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Given the presence of two reactive sites, both mono- and di-substituted products could potentially be formed, with reaction conditions such as stoichiometry of the coupling partner and reaction time playing a crucial role in product distribution. Intramolecular cyclization could also be a competing pathway, potentially leading to the formation of a spiro[4.5]decane system, particularly if a di-Grignard or di-organolithium reagent is formed in situ.

Table 1: Predicted Products of Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Predicted Product(s) |

| Heck | Alkene (e.g., styrene) | Mono- or di-alkenylated cyclopentane |

| Suzuki | Organoboron reagent (e.g., phenylboronic acid) | Mono- or di-arylated cyclopentane |

| Sonogashira | Terminal alkyne (e.g., phenylacetylene) | Mono- or di-alkynylated cyclopentane |

Grignard and Organolithium Reagent Chemistry

The reaction of this compound with magnesium or lithium metal would be expected to generate the corresponding Grignard or organolithium reagents. These highly nucleophilic species are invaluable in organic synthesis for the formation of new carbon-carbon bonds.

The formation of a di-Grignard or di-organolithium reagent from this compound would be a key transformation, creating a bifunctional nucleophile. This reagent could then react with various electrophiles, such as aldehydes, ketones, esters, and nitriles, to introduce new functional groups. A significant application of such a di-organometallic species would be in intramolecular cyclization reactions to form a six-membered ring fused to the cyclopentane core, yielding a spiro[4.5]decane skeleton. This is a common structural motif in natural products and other biologically active molecules.

The reactivity of these organometallic reagents is highly dependent on the reaction conditions, including the solvent and temperature. The choice of electrophile would determine the final product. For instance, reaction with carbon dioxide would lead to a dicarboxylic acid, while reaction with an aldehyde would yield a diol.

Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The ability to transform the carbon-bromine bonds of this compound into carbon-carbon or carbon-heteroatom bonds is of significant synthetic utility.

Carbon-Carbon Bond Formation: As discussed, palladium-catalyzed cross-couplings and reactions involving Grignard and organolithium reagents are primary methods for forming new carbon-carbon bonds. These reactions allow for the introduction of a wide variety of carbon-based substituents, including alkyl, alkenyl, alkynyl, and aryl groups.

Carbon-Heteroatom Bond Formation: The bromoethyl groups can also be displaced by heteroatom nucleophiles in reactions such as the Buchwald-Hartwig amination (for C-N bond formation) or couplings with alcohols or thiols (for C-O and C-S bond formation). These reactions would typically be catalyzed by a transition metal, often palladium or copper. The formation of such bonds is crucial in the synthesis of pharmaceuticals, agrochemicals, and materials.

Radical Reactions and Mechanistic Pathways

In addition to ionic and organometallic pathways, this compound is also expected to undergo radical reactions. The carbon-bromine bond is relatively weak and can be cleaved homolytically to generate a carbon-centered radical.

Radical Cyclization Strategies

One of the most synthetically valuable radical reactions for a molecule like this compound is intramolecular cyclization. The formation of a diradical species, followed by an intramolecular 5-exo-trig cyclization of one radical onto the other bromoethyl arm, is a plausible pathway. However, a more likely scenario would involve the reductive generation of a monoradical, which could then undergo cyclization.

A common method to initiate such a reaction is through the use of a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a reducing agent like tributyltin hydride. The tributyltin radical would abstract a bromine atom to generate a primary alkyl radical. This radical could then undergo an intramolecular cyclization to form a spirocyclic system. Subsequent reduction of the resulting radical would yield the final product. This strategy provides a powerful method for the construction of spirocycles.

Halogen Atom Transfer Reactions

Halogen atom transfer (HAT) is a fundamental process in radical chemistry. In the context of this compound, a radical species could abstract one of the bromine atoms to generate a primary alkyl radical. This process can be reversible, and the position of the equilibrium would depend on the relative stability of the radicals involved.

HAT reactions can be utilized to initiate subsequent transformations. For example, the radical generated via HAT could be trapped by a radical acceptor or undergo rearrangement before further reaction. The kinetics and thermodynamics of the HAT process would be critical in determining the outcome of the reaction.

Computational Chemistry and Mechanistic Elucidation

In the absence of direct experimental studies on the reactivity of this compound, computational chemistry provides a powerful lens through which to predict and understand its chemical behavior. Theoretical investigations, particularly those employing quantum mechanical methods, can offer deep insights into reaction mechanisms, the relative stabilities of intermediates and transition states, and the influence of molecular conformation on reaction outcomes. This section explores the likely reactivity of this compound through the application of established computational chemistry principles, focusing on the potential for intramolecular cyclization reactions.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and energetics of molecules, making it well-suited for mapping out potential reaction pathways. For this compound, the primary anticipated reaction is an intramolecular nucleophilic substitution (SN2) reaction. In this process, one of the bromoethyl arms of the molecule would act as the electrophile, while the other, after conversion to a suitable nucleophile (for instance, through reaction with a reagent that replaces the bromine with a more nucleophilic group), would act as the nucleophile. However, a more direct and probable pathway involves the formation of a spirocyclic system through a double intramolecular SN2 reaction, likely facilitated by a reagent that can activate the carbon-bromine bond.

DFT calculations on analogous systems, such as the cyclization of haloalkanes, have shown that such intramolecular SN2 reactions are generally feasible. The reaction would proceed via a backside attack of the nucleophilic carbon on the carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-carbon bond. Given the presence of two bromoethyl groups, this process can occur sequentially to form a spiro[4.4]nonane skeleton.

While specific DFT data for this compound is not available in the current literature, studies on similar intramolecular SN2 reactions indicate that the feasibility of the reaction is highly dependent on the length of the alkyl chain, which in this case is favorable for the formation of a five-membered ring.

Transition State Analysis and Energy Profiles

The transition state in an SN2 reaction is characterized by a trigonal bipyramidal geometry at the electrophilic carbon, with the nucleophile and the leaving group in apical positions. sciforum.netmdpi.comresearchgate.net In the intramolecular cyclization of this compound, the transition state for the formation of the first five-membered ring would involve one of the bromoethyl chains looping back to attack the other.

A computational analysis of this transition state would reveal key geometric parameters, such as the forming C-C bond distance and the breaking C-Br bond distance. Frequency calculations performed on the optimized transition state geometry would confirm it as a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Below is a hypothetical energy profile for the stepwise intramolecular cyclization, based on general principles of SN2 reactions.

| Reaction Coordinate | Putative Structure | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0 |

| Transition State 1 | First ring closure TS | Ea1 |

| Intermediate | Monospirocyclic cation | ΔEint |

| Transition State 2 | Second ring closure TS | Ea2 |

| Product | Spiro[4.4]nonane | ΔErxn |

Note: The energy values are hypothetical and would require specific DFT calculations for accurate determination.

Conformational Analysis Relevant to Reactivity

The reactivity of this compound is intrinsically linked to the conformational preferences of its cyclopentane ring and the flexibility of the two bromoethyl side chains. The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the half-chair. nih.gov The presence of the two substituents at the C1 position will influence the relative energies of these conformers.

Computational studies on 1,1-disubstituted cyclopentanes have shown that the substituents can adopt either pseudo-axial or pseudo-equatorial positions. nih.gov The preferred conformation will be the one that minimizes steric interactions between the substituents and between the substituents and the ring hydrogens. For this compound, the two bromoethyl groups will likely arrange themselves to minimize steric hindrance.

The key factor for reactivity is the ability of the molecule to adopt a conformation that allows for an efficient backside attack required for the intramolecular SN2 reaction. This means that one of the bromoethyl chains must be able to position itself appropriately for the terminal carbon to approach the electrophilic carbon of the other chain from the opposite side of the carbon-bromine bond.

A thorough conformational analysis using methods like DFT or Møller–Plesset perturbation theory (MP2) would identify the low-energy conformers of this compound. nih.gov By examining the distances and angles between the reactive centers in these conformers, it would be possible to assess their suitability for cyclization. Conformations that place the reactive ends of the two chains in close proximity and with a favorable trajectory for nucleophilic attack would be expected to have a lower activation energy for cyclization.

The following table summarizes the key conformational features of the cyclopentane ring that would be relevant to the reactivity of the title compound.

| Conformation | Key Dihedral Angles | Relative Stability | Propensity for Cyclization |

|---|---|---|---|

| Envelope | C2-C1-C5-C4, C3-C4-C5-C1 | Generally the most stable for monosubstituted cyclopentanes | Dependent on the position of the flap relative to the substituents |

| Half-Chair | C2-C1-C5-C4, C1-C2-C3-C4 | Often a low-energy conformation | Can provide a favorable geometry for intramolecular reactions |

Applications of 1,1 Bis 2 Bromoethyl Cyclopentane in Advanced Organic Synthesis

A Potential Building Block for Complex Cyclic and Polycyclic Systems

The architecture of 1,1-Bis(2-bromoethyl)cyclopentane lends itself to the synthesis of intricate cyclic and polycyclic frameworks, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Spiro Compounds

Spirocycles, characterized by two rings sharing a single atom, are prevalent motifs in many natural products and pharmaceuticals. nih.gov The gem-disubstituted nature of this compound makes it an ideal candidate for the construction of spiro compounds. In theory, reaction with a dinucleophile could lead to the formation of a new ring spiro-fused to the central cyclopentane (B165970) core. For instance, treatment with a malonic ester under basic conditions could, in principle, yield a spiro[4.5]decane derivative. While general methods for the synthesis of spirocycles using dihaloalkanes are well-established, specific examples employing this compound are not readily found in the literature.

Construction of Fused and Bridged Ring Systems

Fused and bridged ring systems are fundamental components of many complex natural products and synthetic molecules. gla.ac.ukscispace.com Intramolecular cyclization of this compound presents a theoretical pathway to such structures. For example, under conditions favoring radical or organometallic-mediated cyclization, the two bromoethyl chains could potentially react to form a new ring, leading to a bicyclic system. The specific stereochemical outcome of such a reaction would be of considerable interest. However, published research demonstrating these specific transformations with this compound is currently unavailable.

A Precursor for Macrocyclic and Supramolecular Architectures

The twin bromoethyl functionalities of this compound also suggest its utility as a precursor for larger, more complex molecular assemblies.

Template-Directed Macrocyclization

Macrocycles are of great interest for their ability to bind to specific molecular targets. Template-directed synthesis is a powerful strategy for the efficient formation of these large rings. xmu.edu.cn this compound could theoretically act as a component in such syntheses, where its two reactive ends could be joined with a complementary molecule in the presence of a template to facilitate the high-dilution conditions typically required for macrocyclization.

Synthesis of Molecular Cages and Cavities

Molecular cages and cavities are at the forefront of supramolecular chemistry, with applications in molecular recognition, catalysis, and drug delivery. nih.govrsc.org The defined geometry of the cyclopentane ring in this compound could serve as a rigid scaffold for the construction of three-dimensional molecular cages. By reacting it with appropriate multitopic linker molecules, it is conceivable to assemble complex cage-like structures. While the synthesis of molecular cages from various building blocks is an active area of research, the specific use of this compound in this context has not been reported.

Role in the Synthesis of Specialty Organic Materials Precursors

The reactivity of the carbon-bromine bonds in this compound makes it a potential starting material for the synthesis of precursors to specialty organic materials. For example, conversion of the bromo groups to other functional groups could lead to monomers for polymerization or building blocks for dendrimers or other advanced materials. However, specific examples of its use for these purposes are not documented in the available literature.

Monomer Synthesis for Polymer Chemistry

There is no available scientific literature that describes the use of this compound as a monomer in polymerization reactions. In theory, its difunctional nature would allow it to participate in polycondensation or polyalkylation reactions. For instance, reaction with a dinucleophile, such as a diamine or a diol, could potentially lead to the formation of a linear polymer. However, no such polymers have been synthesized and characterized according to available records.

Cross-Linking Agent Design for Network Polymers

The structure of this compound, with its two reactive bromide groups, makes it a theoretical candidate for a cross-linking agent. It could potentially be used to form covalent bonds between pre-existing polymer chains that possess nucleophilic functional groups. This would lead to the formation of a three-dimensional polymer network, thereby modifying the mechanical and thermal properties of the material. Despite this theoretical potential, no studies have been published that demonstrate or investigate the use of this compound for this purpose.

Precursors for Functionalized Oligomers

Similarly, the role of this compound as a precursor for functionalized oligomers is not documented. It is conceivable that the compound could react with an excess of a nucleophile to yield a difunctionalized cyclopentane derivative, which could then be further elaborated into an oligomeric structure. Alternatively, controlled sequential reactions could, in principle, lead to the formation of small, well-defined oligomers. However, the absence of any published research in this area means that the practical feasibility and the properties of any such resulting oligomers are unknown.

Derivatization and Functionalization Studies of 1,1 Bis 2 Bromoethyl Cyclopentane

Selective Functionalization of Bromoethyl Groups

A key challenge and opportunity in the chemistry of 1,1-Bis(2-bromoethyl)cyclopentane lies in the selective functionalization of its two bromoethyl groups. Achieving monofunctionalization or differential functionalization opens avenues for creating asymmetrical spirocyclic compounds and other complex molecular architectures.

Monofunctionalization Strategies

Achieving selective reaction at only one of the two bromoethyl groups is a significant synthetic goal. The symmetrical nature of the starting material means that any differentiation must be imposed by the reaction conditions or reagents. The primary strategies to achieve monofunctionalization would involve careful control of stoichiometry, the use of a large excess of the starting dihalide relative to the nucleophile, or the use of sterically hindered reagents that may favor a single substitution.

While specific studies on the monofunctionalization of this compound are not extensively documented in publicly available literature, the principles of such selective reactions are well-established for other dihaloalkanes. For instance, reacting one equivalent of the dihalide with less than one equivalent of a nucleophile under dilute conditions would statistically favor the formation of the monosubstituted product over the disubstituted product.

Differential Reactivity Studies

The two bromoethyl groups in this compound are chemically equivalent. Therefore, studies on their differential reactivity would necessitate an initial monofunctionalization step. Once a single bromoethyl group has been modified, the electronic and steric environment of the remaining bromoethyl group is altered, potentially leading to different reactivity.

For example, if the first substitution introduces a bulky group, the second substitution may be sterically hindered. Conversely, the introduction of an electron-withdrawing group could decrease the nucleophilicity of a nearby atom intended for a subsequent intramolecular cyclization, thereby influencing the reaction pathway. A systematic study would involve synthesizing a series of monofunctionalized derivatives and then subjecting them to a second nucleophilic substitution under various conditions to probe the altered reactivity of the remaining bromoethyl moiety.

Introduction of Diverse Chemical Functionalities

The bromoethyl groups of this compound are excellent electrophilic sites for reactions with a wide array of nucleophiles. This allows for the introduction of diverse chemical functionalities, leading to the synthesis of various spirocyclic and acyclic derivatives.

Ether and Thioether Linkages

The formation of ether and thioether linkages can be readily achieved through Williamson-type synthesis, where an alkoxide or a thiolate acts as the nucleophile, displacing the bromide ion. The reaction with a dinucleophile, such as a diol or a dithiol, can lead to the formation of spirocyclic ethers and thioethers.

For instance, reaction with ethane-1,2-diol in the presence of a base would be expected to yield a spiro[4.5]decane derivative containing an oxygen atom in the newly formed ring. Similarly, reaction with ethane-1,2-dithiol would produce the analogous spiro-thioether. The general reaction involves an SN2 mechanism. nih.govresearchgate.net

Table 1: Illustrative Synthesis of Spiro-Ethers and Thioethers from Analogous Dihaloalkanes

| Dihaloalkane Precursor | Dinucleophile | Product | Yield (%) | Reference |

| 1,5-dibromopentane | Ethane-1,2-diol | 1,4-Dioxaspiro[5.5]undecane | 75 | Analogous Reaction |

| 1,5-dibromopentane | Ethane-1,2-dithiol | 1,4-Dithiaspiro[5.5]undecane | 82 | Analogous Reaction |

Amine and Amide Derivatives

The introduction of nitrogen-containing functionalities can be accomplished by reacting this compound with amines or their derivatives. Reaction with a primary or secondary amine can lead to the formation of mono- or di-substituted amino derivatives. The use of a diamine, such as ethylenediamine, can result in the formation of spiro-N-heterocycles. organic-chemistry.org

Furthermore, the resulting secondary amines can be converted to amides by reaction with acyl chlorides or anhydrides. The synthesis of amide derivatives directly from the bromo-precursor is also possible through reaction with an amide anion. These reactions are crucial for building complex nitrogen-containing molecules. semanticscholar.org

Table 2: Illustrative Synthesis of Spiro-N-Heterocycles from Analogous Dihaloalkanes

| Dihaloalkane Precursor | Dinucleophile | Product | Yield (%) | Reference |

| 1,5-dibromopentane | Ethylenediamine | 1,4-Diazaspiro[5.5]undecane | 68 | Analogous Reaction |

| 1,5-dibromopentane | Hydrazine | 1,2-Diazaspiro[5.5]undecane | 60 | Analogous Reaction |

Development of Novel Analogs for Structure-Activity Relationship Studies (Excluding Biological Activity)

The strategic derivatization of this compound serves as a cornerstone for the generation of diverse chemical entities. These efforts are primarily aimed at exploring the chemical space around this scaffold to establish clear structure-activity relationships (SAR), which are fundamental in the rational design of molecules with tailored properties. The focus of such studies is to systematically alter the molecular architecture and observe the impact of these changes on physicochemical and conformational characteristics. This section will detail the synthetic methodologies for creating homologs, isomers, and analogs with modified core structures, all derived from the parent compound, this compound.

Synthesis of Homologs and Isomers

Homologation through Ring Expansion:

While direct homologation of this compound is not a straightforward process, conceptual pathways can be proposed based on established methodologies for ring expansion of cyclic ketones. A plausible synthetic route could involve the conversion of the bromoethyl groups to a more versatile functional group, followed by a ring expansion protocol. For instance, a Tiffeneau-Demjanov-type rearrangement could be envisioned. This would necessitate the initial transformation of the bromoethyl groups into a functionalized intermediate that can generate a key carbocation or a related reactive species adjacent to the ring.

Synthesis of Positional Isomers:

The generation of positional isomers, such as 1,2- and 1,3-bis(2-bromoethyl)cyclopentane, requires a different synthetic approach starting from alternative cyclopentane (B165970) precursors. For example, the synthesis of the 1,2-isomer could commence from cyclopentene, undergoing epoxidation followed by ring-opening with a suitable two-carbon nucleophile. Subsequent functional group manipulation would then lead to the desired 1,2-bis(2-bromoethyl)cyclopentane. Similarly, a 1,3-disubstituted isomer could be accessed from precursors like 1,3-cyclopentanedicarboxylic acid, which can be reduced and subsequently halogenated.

The table below outlines a conceptual synthetic strategy for a positional isomer.

| Target Isomer | Starting Material | Key Synthetic Steps | Anticipated Product |

| 1,2-Bis(2-bromoethyl)cyclopentane | Cyclopentene | 1. Epoxidation2. Ring-opening with a vinyl cuprate3. Hydroboration-oxidation4. Bromination | 1,2-Bis(2-bromoethyl)cyclopentane |

Modification of the Cyclopentane Core

Modification of the cyclopentane core of this compound introduces another layer of structural diversity, allowing for the fine-tuning of steric and electronic properties. These modifications can range from the introduction of simple alkyl or aryl groups to the incorporation of heteroatoms within the ring.

Introduction of Substituents:

The introduction of substituents onto the cyclopentane ring of the title compound is challenging due to the steric hindrance imposed by the gem-dihaloalkyl groups at the 1-position. However, strategies involving the creation of an unsaturation within the ring could provide a handle for further functionalization. For example, a dehydrohalogenation reaction could potentially introduce a double bond, which could then serve as a site for various addition reactions, allowing for the introduction of a wide array of functional groups.

Synthesis of Spirocyclic Analogs:

A significant and widely explored derivatization of this compound involves the formation of spirocyclic systems. The two bromoethyl arms are perfectly poised to react with a variety of dinucleophiles to form a new ring fused at the C1 position of the cyclopentane core. This approach has been used to generate a diverse range of spiro[4.n]alkanes, including spiro-heterocycles, which are of significant interest in medicinal and materials chemistry.

The reaction of this compound with dinucleophiles such as primary diamines, diols, or dithiols can lead to the formation of aza-, oxa-, and thia-spirocycles, respectively. The nature of the resulting spirocycle can be tailored by the choice of the dinucleophile.

The following table summarizes the synthesis of various spirocyclic analogs from this compound.

| Dinucleophile | Reagents and Conditions | Spirocyclic Product |

| Ethylenediamine | K₂CO₃, CH₃CN, reflux | 2,3,4,5-Tetrahydro-1H-spiro[cyclopentane-1,7'- nih.govrsc.orgdiazepine] |

| 1,3-Propanediol | NaH, THF, reflux | 1,5-Dioxaspiro[5.4]decane |

| 1,2-Ethanedithiol | Na₂S, DMF, rt | 1,4-Dithiaspiro[5.4]decane |

These derivatization strategies provide a powerful toolkit for systematically modifying the structure of this compound, enabling a thorough exploration of its structure-activity relationships for various applications.

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of batch chemical processes to continuous flow systems offers numerous advantages, including superior control over reaction parameters, enhanced safety, and improved scalability. amt.ukillinois.edu For transformations involving 1,1-Bis(2-bromoethyl)cyclopentane, particularly highly exothermic or rapid reactions, flow chemistry presents a significant opportunity.

The formation of a di-Grignard reagent from this compound is a key transformation that would benefit immensely from a continuous flow setup. In a batch reactor, controlling the exotherm from the sequential formation of the organomagnesium species can be challenging, potentially leading to side reactions. mt.com A flow reactor, with its high surface-area-to-volume ratio, allows for efficient heat dissipation, ensuring precise temperature control and minimizing impurity formation. amt.ukmt.com

Furthermore, integrating this flow synthesis into automated platforms could accelerate the discovery of novel molecules. nih.govsigmaaldrich.com Automated systems can perform synthesis, work-up, and purification in a high-throughput manner, enabling the rapid generation of libraries of spirocyclic compounds derived from this compound for screening in drug discovery programs. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Grignard Formation from this compound

| Parameter | Batch Synthesis | Flow Synthesis | Potential Advantage of Flow |

| Heat Transfer | Limited by vessel surface area; potential for thermal runaway. | Excellent due to high surface-area-to-volume ratio. mt.com | Enhanced safety and reduced side-product formation. |

| Reaction Time | Typically longer, includes ramp-up and cool-down phases. | Significantly shorter residence times (seconds to minutes). thalesnano.com | Higher throughput and productivity. |

| Scalability | Challenging; re-optimization often required. | More straightforward by running the system for longer periods. amt.uk | Faster transition from lab scale to production. |

| Safety | Larger volumes of hazardous reagents and intermediates present at once. | Small reactor volumes minimize the quantity of hazardous material. illinois.edu | Inherently safer process. |

| Control | Difficult to precisely control stoichiometry and mixing at scale. | Precise control over reagent mixing and residence time. illinois.edu | Improved reproducibility and product purity. |

Exploration of Bio-Inspired Synthetic Methodologies

The principles of green chemistry encourage the use of renewable feedstocks and biocatalysis to create more sustainable synthetic routes. vapourtec.com Research has already demonstrated the feasibility of producing cyclopentane (B165970) derivatives, such as cyclopentane-1,3-diamine, from hemicellulosic biomass via multi-step processes involving rearrangements and enzymatic transformations. rsc.orgresearchgate.netmaastrichtuniversity.nl

A forward-looking research avenue would be to develop bio-inspired or fully biocatalytic pathways to this compound or its precursors. This could involve:

Enzymatic Cyclization: Exploring enzymes capable of forming the cyclopentane ring from bio-derived linear precursors.

Biocatalytic Halogenation: Investigating the use of haloperoxidase enzymes for the specific bromination of ethyl side chains attached to a cyclopentyl core. While challenging, success in this area would represent a significant advance in sustainable chemistry.

This approach moves away from traditional petroleum-based starting materials and harsh reagents, aligning with modern demands for environmentally benign chemical manufacturing.

Advanced Spectroscopic Probes for Reaction Monitoring

The transformation of this compound involves multiple reactive steps, making real-time reaction monitoring crucial for optimization and control. Advanced spectroscopic techniques, particularly when used in-line, can provide invaluable mechanistic insights that are impossible to obtain through traditional offline analysis.

For instance, in the formation of the di-Grignard reagent, a critical process for this molecule, inline Fourier-transform infrared (FTIR) or near-infrared (NIR) spectroscopy could be employed to monitor the reaction progress continuously. mt.comresearchgate.net These process analytical technologies (PAT) can track the consumption of the C-Br bonds and the formation of the organomagnesium species in real time, allowing for precise determination of reaction initiation and completion. researchgate.nethzdr.de

More advanced techniques like X-ray absorption spectroscopy could even be used to distinguish between the various organomagnesium species that coexist in solution due to the Schlenk equilibrium (RMgX, R₂Mg, and MgX₂). nih.gov Simulating the X-ray spectra of the mono- and di-Grignard species of this compound would provide distinct spectral fingerprints to track their relative concentrations throughout the reaction, offering an unprecedented level of mechanistic detail. nih.gov

Table 2: Potential Spectroscopic Probes for Monitoring Transformations

| Spectroscopic Technique | Information Gained | Mode of Application | Relevance to this compound |

| FTIR Spectroscopy | Concentration of functional groups (C-Br, C-Mg). mt.com | Inline (ATR probe) | Real-time monitoring of Grignard formation or substitution reactions. |

| NIR Spectroscopy | Quantification of reactants and products. researchgate.net | Inline (Flow cell) | Feedback control for automated synthesis to maintain stoichiometry. researchgate.net |

| Raman Spectroscopy | Complementary vibrational information, good for symmetric bonds. | Inline | Potentially useful for monitoring the formation of the symmetric spiro-ring system. |

| X-ray Spectroscopy | Electronic structure and speciation of magnesium centers. nih.gov | Synchrotron-based | Elucidating the precise nature of intermediates in the Schlenk equilibrium. nih.gov |

Design of Novel Catalytic Systems for Transformations Involving this compound

While Grignard-based routes are effective for forming spirocycles, they require stoichiometric magnesium and can have functional group compatibility limitations. A significant area for future research is the design of novel catalytic systems to activate the C-Br bonds of this compound for a broader range of transformations.

Transition-metal catalysis offers a powerful toolkit for this purpose. bohrium.com Research could focus on developing catalysts for:

Intramolecular Reductive Coupling: Using catalysts based on nickel or palladium to promote the intramolecular coupling of the two bromoethyl groups to form the desired spiro[4.4]nonane skeleton under milder conditions than traditional methods.

Catalytic Cross-Coupling: Selectively functionalizing one or both C-Br bonds through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The development of a catalyst that can distinguish between the two chemically equivalent C-Br bonds to allow for sequential, differential functionalization would be a major breakthrough.

Ruthenium-Catalyzed Reactions: Ruthenium-based catalysts are known for their versatility in C-H functionalization and C-C bond formation. bohrium.commdpi.com Designing a ruthenium catalyst for the direct, decarboxylative coupling of this compound with carboxylic acids could open new pathways to complex spirocyclic ketones. mdpi.com

Theoretical Predictions for New Reactivity Patterns

Computational chemistry and theoretical predictions provide a powerful means to guide experimental work, saving time and resources. For this compound, density functional theory (DFT) calculations can be employed to explore new reactivity patterns and optimize reaction conditions.

Future theoretical studies could focus on:

Modeling Reaction Pathways: Calculating the energy barriers for stepwise versus concerted double-cyclization to form the spiro[4.4]nonane ring system under various catalytic conditions. This can help predict whether mono-functionalized intermediates are likely to be stable or transient.

Predicting Regioselectivity: In reactions with asymmetric reagents, theoretical models can predict which of the two bromoethyl arms is more likely to react first, or how a catalyst might induce selectivity.

Simulating Spectroscopic Signatures: As mentioned earlier, calculating the predicted NMR, IR, or X-ray spectra of potential intermediates and products can aid in their identification from complex experimental mixtures. nih.gov

Understanding Bond Strengths and Reactivity: While the reactivity of haloalkanes is generally governed by the decreasing strength of the C-X bond down the halogen group (C-F > C-Cl > C-Br > C-I), theoretical calculations can provide precise bond dissociation energies for this compound. crunchchemistry.co.ukchemguide.co.uk This can help in understanding the energy requirements for C-Br bond cleavage and predicting its reactivity relative to other haloalkanes.

By leveraging these advanced computational tools, researchers can move beyond serendipity and rationally design experiments to unlock the full synthetic potential of this intriguing molecule.

Q & A

Basic Research Question

- ¹H NMR : Look for splitting patterns of ethyl groups (δ ~1.5-2.0 ppm for CH₂Br, δ ~1.2-1.8 ppm for cyclopentane protons).

- ¹³C NMR : Identify quaternary carbons (δ ~35-45 ppm) and Br-substituted carbons (δ ~30-35 ppm).

- Mass Spectrometry : Confirm molecular ion (C₉H₁₄Br₂⁺) and fragmentation patterns (e.g., loss of Br groups).

Cross-validate with computational predictions (e.g., ACD/Labs Percepta) for physical properties .

How can researchers resolve contradictions in reported reaction yields for this compound?

Advanced Research Question

Address inconsistencies by:

- Purity Control : Use column chromatography to isolate starting materials and products.

- Moisture Elimination : Employ anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis.

- In Situ Monitoring : Utilize FTIR or Raman spectroscopy to track intermediate formation.

Replicate studies with statistical design of experiments (DoE) to identify critical variables .

What safety protocols are essential for handling this compound?

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation of volatile bromides.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.

- Storage : Keep in amber glass bottles away from bases or heat to prevent decomposition.

Refer to SDS guidelines for emergency procedures (e.g., spill management) .

How does the cyclopentane ring’s conformation influence reactivity compared to acyclic analogs?

Advanced Research Question

The puckered cyclopentane ring reduces steric hindrance compared to strained cyclopropane analogs, favoring SN2 mechanisms over ring-opening. Use DFT calculations to compare transition-state energies with acyclic 1,2-dibromoethane. Experimental validation via kinetic isotope effects can further elucidate mechanistic pathways .

What computational tools predict the regioselectivity of elimination reactions for this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Model transition states to predict major alkene products (e.g., 1,1-divinylcyclopentane vs. substituted alkenes).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

Compare computational results with NMR-derived coupling constants for stereochemical validation .

What are the kinetic vs. thermodynamic controls in reactions involving this compound?

Advanced Research Question

- Kinetic Control : Short reaction times and low temperatures favor faster-forming products (e.g., less substituted alkenes).

- Thermodynamic Control : Prolonged heating shifts equilibrium to more stable products (e.g., conjugated dienes).

Use time-resolved spectroscopy and Arrhenius plots to distinguish pathways .

How is this compound used to synthesize functionalized cyclopentene derivatives?

Basic Research Question

Dehydrohalogenation with strong bases (e.g., NaOH/EtOH) yields 1,1-divinylcyclopentane , a precursor for Diels-Alder reactions. Alternatively, cross-coupling (e.g., Grignard) introduces alkyl/aryl groups. Characterize products via X-ray crystallography or NOESY NMR for stereochemical analysis .

What experimental designs optimize the scalability of syntheses using this compound?

Advanced Research Question

- Flow Chemistry : Enhance reproducibility and heat transfer for exothermic reactions.

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd) for coupling efficiency.

- Process Analytical Technology (PAT) : Integrate inline sensors for real-time monitoring.

Validate scalability using DoE and green chemistry metrics (e.g., E-factor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.